Cas no 127049-37-0 (5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one)

5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one structure
127049-37-0 structure
商品名:5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
CAS番号:127049-37-0
MF:C10H10O3
メガワット:178.184603214264
MDL:MFCD20040050
CID:5607900
PubChem ID:13263880

5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

    • 3(2H)-Benzofuranone, 5-hydroxy-2,2-dimethyl-
    • 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran- 3-one
    • 5-Hydroxy-2,2-dimethyl-benzofuran-3-one
    • SCHEMBL5543912
    • EN300-8148219
    • 127049-37-0
    • BPKUTXDHBQPQIM-UHFFFAOYSA-N
    • 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
    • MDL: MFCD20040050
    • インチ: 1S/C10H10O3/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5,11H,1-2H3
    • InChIKey: BPKUTXDHBQPQIM-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(O)C=C2C(=O)C1(C)C

計算された属性

  • せいみつぶんしりょう: 178.062994177g/mol
  • どういたいしつりょう: 178.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.246±0.06 g/cm3(Predicted)
  • ゆうかいてん: 133-136 °C
  • ふってん: 341.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9?+-.0.40(Predicted)

5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8148219-0.1g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
0.1g
$470.0 2024-05-21
Enamine
EN300-8148219-0.5g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
0.5g
$1058.0 2024-05-21
Enamine
EN300-8148219-10.0g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
10.0g
$5837.0 2024-05-21
Enamine
EN300-8148219-10g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
10g
$5837.0 2023-09-02
1PlusChem
1P0289O3-50mg
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
50mg
$452.00 2024-07-09
1PlusChem
1P0289O3-5g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
5g
$4926.00 2024-07-09
Aaron
AR0289WF-50mg
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
50mg
$459.00 2025-02-15
Aaron
AR0289WF-1g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
1g
$1891.00 2025-02-15
1PlusChem
1P0289O3-500mg
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
500mg
$1370.00 2024-07-09
Enamine
EN300-8148219-0.25g
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
127049-37-0 95%
0.25g
$672.0 2024-05-21

5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one 関連文献

5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Professional Introduction to Compound with CAS No. 127049-37-0 and Product Name: 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one

The compound with the CAS number 127049-37-0 and the product name 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, belonging to the benzofuran class, has garnered attention due to its unique structural properties and potential biological activities. The benzofuran core is a well-known scaffold in drug discovery, often associated with molecules that exhibit diverse pharmacological effects.

In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly those containing benzofuran moieties, due to their structural versatility and biological relevance. The presence of a hydroxyl group at the 5-position and a dimethyl substitution at the 2-position of the benzofuran ring contributes to the compound's complexity and potential for interaction with biological targets. This structural configuration has been explored in various contexts, including its role as a precursor or intermediate in synthesizing more complex molecules.

One of the most compelling aspects of 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is its potential application in the development of bioactive agents. The hydroxyl group at the 5-position can participate in hydrogen bonding interactions, which are crucial for binding to biological receptors. Additionally, the dimethyl substitution at the 2-position can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These features make it an attractive candidate for further investigation in drug design.

Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry. For instance, compounds derived from benzofuran have been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of functional groups in 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one suggests that it may possess similar bioactivities. However, further research is needed to fully elucidate its pharmacological profile.

The synthesis of 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the benzofuran core followed by functionalization at specific positions. Advanced synthetic techniques such as catalytic hydrogenation and regioselective reactions are often employed to achieve the desired structure. The challenge lies in controlling regioselectivity and minimizing side reactions, which can complicate downstream purification processes.

In terms of biological evaluation, 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one has been tested in various cell-based assays to assess its potential bioactivities. Preliminary results indicate that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. These findings are encouraging but require confirmation through more comprehensive studies. Additionally, investigations into its mechanism of action would provide valuable insights into how it interacts with biological systems.

The pharmacokinetic properties of 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one are also an important consideration in its development as a therapeutic agent. Factors such as solubility, stability, and metabolic clearance need to be evaluated to determine its potential for clinical use. Computational modeling techniques have been increasingly used to predict these properties before experimental validation is conducted. This approach can significantly reduce the time and cost associated with drug development.

One of the advantages of studying compounds like 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is their structural diversity allows for modifications that can enhance their pharmacological profiles. By altering substituents or exploring different analogs within the same scaffold, researchers can fine-tune bioactivity and improve drug-like properties such as oral bioavailability and selectivity. This flexibility makes benzofuran derivatives particularly valuable in medicinal chemistry.

The future direction of research on 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one includes both synthetic innovation and biological exploration. New synthetic methodologies could enable more efficient production scales while maintaining high purity standards. On the biological front, detailed mechanistic studies would help clarify how this compound exerts its effects at a molecular level. Furthermore,exploring its interactions with known drug targets could uncover new therapeutic applications.

In conclusion,5-hydroxy - 22dimethyl - 23dihy dro - 11benz o furan - 31one (CAS No:127049 - 37 - 0) stands out as a promising compound with significant potential in pharmaceutical research . Its unique structural features , coupled with preliminary evidence of bioactivity , make it an exciting candidate for further investigation . As our understanding of molecular interactions continues to grow , compounds like this will play an increasingly important role in developing new treatments for various diseases .

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